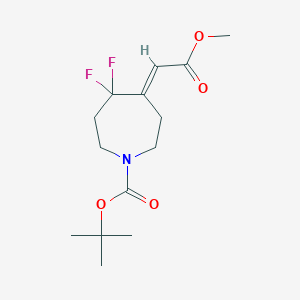
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate is a synthetic organic compound characterized by its unique azepane ring structure, which is a seven-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a haloalkane and an amine. The reaction is often carried out under basic conditions to facilitate the ring closure.
Introduction of Difluoro Groups: The difluoro groups can be introduced via a halogenation reaction using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Addition of Methoxy-Oxoethylidene Group: This step involves the condensation of a methoxy-oxoethylidene precursor with the azepane ring, typically under acidic or basic conditions to promote the formation of the desired product.
Protection of Carboxylate Group: The carboxylate group is often protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxoethylidene group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the difluoro groups or the carbonyl functionalities, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of azepane derivatives with biological targets. Its difluoro and methoxy-oxoethylidene groups may enhance binding affinity and specificity towards certain enzymes or receptors, making it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antiviral, and anticancer agents, suggesting that this compound could be a lead candidate for further development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance characteristics like durability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups may enhance the compound’s ability to form strong hydrogen bonds or electrostatic interactions, while the methoxy-oxoethylidene group can participate in covalent bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl (4E)-4-(2-methoxy-2-oxo-ethylidene)-2,2-dimethyl-piperidine-1-carboxylate
- Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate
Uniqueness
Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate is unique due to the presence of both difluoro and methoxy-oxoethylidene groups on the azepane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(19)17-7-5-10(9-11(18)20-4)14(15,16)6-8-17/h9H,5-8H2,1-4H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHOTCUFIKWITF-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)C(CC1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C\C(=O)OC)/C(CC1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-cyano-N-(2-phenylethyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2390999.png)
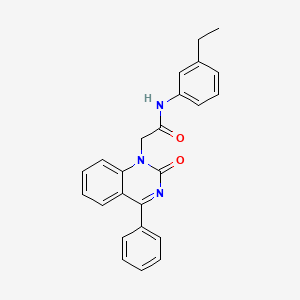
![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2391003.png)
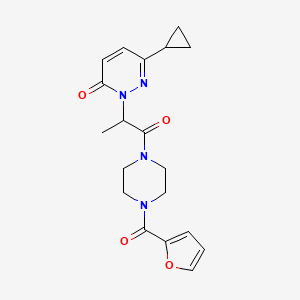
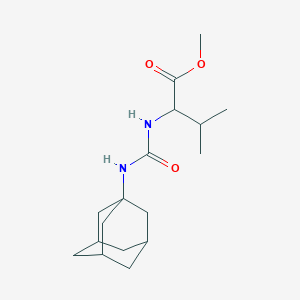
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)

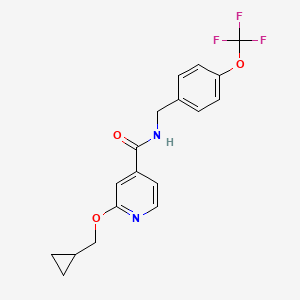
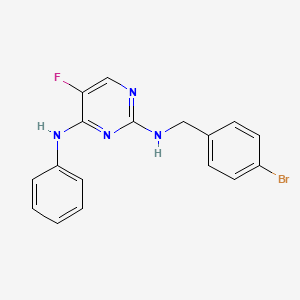

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2391017.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)
